(5-Methoxybenzofuran-7-yl)boronic acid
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Overview
Description
(5-Methoxybenzofuran-7-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a methoxy group at the 5-position and a boronic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxybenzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions are employed to enhance efficiency and yield. The use of advanced catalysts and automation in the process ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxybenzofuran-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Oxidation: Phenolic compounds are typically formed.
Substitution: Depending on the nucleophile, various substituted benzofuran derivatives can be obtained.
Scientific Research Applications
Chemistry
(5-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can act as enzyme inhibitors or receptor modulators, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in various material science applications .
Mechanism of Action
The mechanism of action of (5-Methoxybenzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This results in the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the benzofuran ring and methoxy group.
(5-Methoxybenzofuran-2-yl)boronic Acid: Similar but with the boronic acid group at the 2-position instead of the 7-position.
Uniqueness
(5-Methoxybenzofuran-7-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxy and boronic acid groups on the benzofuran ring enhances its versatility in synthetic applications .
Properties
Molecular Formula |
C9H9BO4 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(5-methoxy-1-benzofuran-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c1-13-7-4-6-2-3-14-9(6)8(5-7)10(11)12/h2-5,11-12H,1H3 |
InChI Key |
ZQQDZVYHTPXEAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1OC=C2)OC)(O)O |
Origin of Product |
United States |
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